Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) is a complex organic compound featuring multiple functional groups, including tert-butyl, dioxaborolane, and propanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Dioxaborolane Moiety: This step involves the reaction of a phenyl derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane groups.
Introduction of the Propanoate Group: The propanoate group is introduced through esterification reactions, often using tert-butyl bromoacetate as a reagent.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butoxycarbonyl (Boc) groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) undergoes various types of chemical reactions, including:
Oxidation: The dioxaborolane groups can be oxidized to form boronic acids.
Reduction: The ester and Boc groups can be reduced under specific conditions to yield the corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Boronic Acids: From oxidation of dioxaborolane groups.
Alcohols and Amines: From reduction of ester and Boc groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) involves its interaction with specific molecular targets and pathways. The dioxaborolane groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The Boc-protected amine groups can be deprotected under acidic conditions to reveal reactive amines, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-3-(2,4-dihydroxyphenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate): Similar structure but with hydroxyl groups instead of dioxaborolane.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)butanoate): Similar structure but with a butanoate group instead of propanoate.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)acetate): Similar structure but with an acetate group instead of propanoate.
Uniqueness
The uniqueness of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) lies in its combination of dioxaborolane and Boc-protected amine groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Properties
Molecular Formula |
C35H57B2NO10 |
---|---|
Molecular Weight |
673.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C35H57B2NO10/c1-29(2,3)42-26(39)25(38(27(40)43-30(4,5)6)28(41)44-31(7,8)9)20-22-18-19-23(36-45-32(10,11)33(12,13)46-36)21-24(22)37-47-34(14,15)35(16,17)48-37/h18-19,21,25H,20H2,1-17H3/t25-/m0/s1 |
InChI Key |
IRONVKAKEHZMOW-VWLOTQADSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.